Abieta-8,11,13-triene-7,15,18-triol
Overview
Description
Abieta-8,11,13-triene-7,15,18-triol is a naturally occurring diterpene compound. It is part of the abietane diterpenoid family, which is known for its diverse biological activities. This compound can be isolated from the cones of Larix kaempferi (Japanese larch) and has shown potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abieta-8,11,13-triene-7,15,18-triol can be synthesized through the extraction from natural sources. One common method involves the use of chloroform (CHCl3) to extract the compound from the cones of Larix kaempferi . The extraction process typically involves grinding the plant material, followed by solvent extraction and purification steps such as chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Abieta-8,11,13-triene-7,15,18-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Abieta-8,11,13-triene-7,15,18-triol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Abieta-8,11,13-triene-7,15,18-triol involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effects on Epstein-Barr virus activation suggest that it may interfere with viral replication processes . Additionally, its antiproliferative effects on cancer cells indicate that it may disrupt cell division and growth pathways .
Comparison with Similar Compounds
Similar Compounds
Dehydroabietic acid: Another abietane diterpenoid with similar biological activities.
Ferruginol: Known for its antimicrobial and antiproliferative properties.
Callitrisic acid: Exhibits various biological activities, including anti-inflammatory effects.
Uniqueness
Abieta-8,11,13-triene-7,15,18-triol stands out due to its specific inhibitory effects on Epstein-Barr virus activation and its potential applications in antiviral and cancer research. Its unique chemical structure also allows for diverse chemical modifications, making it a versatile compound for various scientific studies.
Properties
IUPAC Name |
(1R,4aS,9R,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16-,17+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCXIDYXDLLRK-LCLWPZTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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